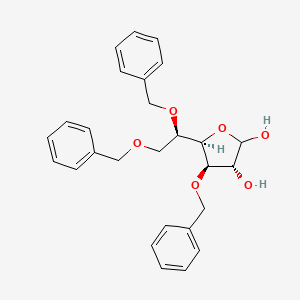
3,4,6-Tri-O-benzyl-D-glucofuranose
概要
説明
3,4,6-Tri-O-benzyl-D-glucofuranose: is a chemical compound with the molecular formula C27H30O6 and a molecular weight of 450.52 g/mol . It is a derivative of D-glucose, where three hydroxyl groups at positions 3, 4, and 6 are replaced by benzyl groups. This compound is often used as an intermediate in the synthesis of various complex molecules, particularly in the field of carbohydrate chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Tri-O-benzyl-D-glucofuranose typically involves the protection of the hydroxyl groups of D-glucose followed by benzylation. One common method starts with 1,2-O-isopropylidene-3,5,6-tri-O-benzyl-alpha-D-glucofuranose . The isopropylidene group is removed under acidic conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The key steps involve protection, benzylation, and deprotection reactions under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: 3,4,6-Tri-O-benzyl-D-glucofuranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
3,4,6-Tri-O-benzyl-D-glucofuranose is widely used in scientific research, particularly in:
作用機序
The mechanism of action of 3,4,6-Tri-O-benzyl-D-glucofuranose primarily involves its role as a protecting group in carbohydrate chemistry. The benzyl groups protect the hydroxyl functionalities during various chemical transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the benzyl groups can be removed under specific conditions, yielding the target molecule .
類似化合物との比較
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
- 3,4,6-Tri-O-benzyl-D-glucal
- 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose
Comparison:
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: This compound has an additional benzyl group compared to 3,4,6-Tri-O-benzyl-D-glucofuranose, making it more protected and potentially more stable under certain conditions .
- 3,4,6-Tri-O-benzyl-D-glucal: This compound is similar but lacks one hydroxyl group, making it less reactive in certain substitution reactions .
- 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose: This compound lacks one oxygen atom, which can significantly alter its reactivity and the types of reactions it can undergo .
This compound stands out due to its specific protection pattern, making it highly useful in selective synthetic transformations.
特性
IUPAC Name |
(3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-4-phenylmethoxyoxolane-2,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O6/c28-24-26(32-18-22-14-8-3-9-15-22)25(33-27(24)29)23(31-17-21-12-6-2-7-13-21)19-30-16-20-10-4-1-5-11-20/h1-15,23-29H,16-19H2/t23-,24-,25-,26-,27?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJKXJXUVQVSEA-OGJKZRMOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C2C(C(C(O2)O)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]([C@@H]2[C@@H]([C@H](C(O2)O)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001260651 | |
| Record name | 3,5,6-Tris-O-(phenylmethyl)-D-glucofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001260651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35958-64-6 | |
| Record name | 3,5,6-Tris-O-(phenylmethyl)-D-glucofuranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35958-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5,6-Tris-O-(phenylmethyl)-D-glucofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001260651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,4R,5R)-4-benzyloxy-5-[(1R)-I ,2-dibenzyloxyethyl] tetrahydrofuran-2,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


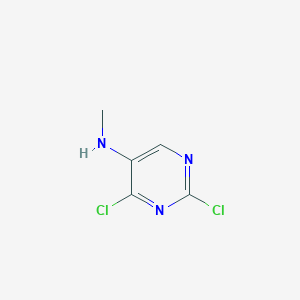

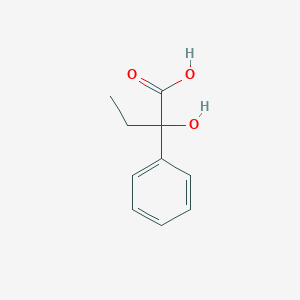
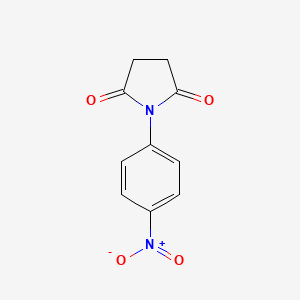
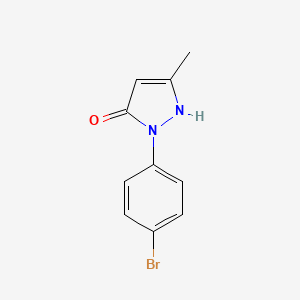
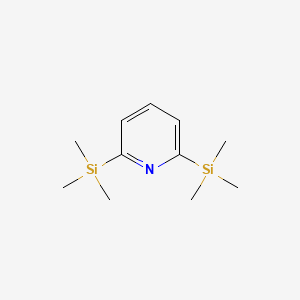


![N-[(2-methoxynaphthalen-1-yl)methyl]-2-phenylethanamine](/img/structure/B3051703.png)
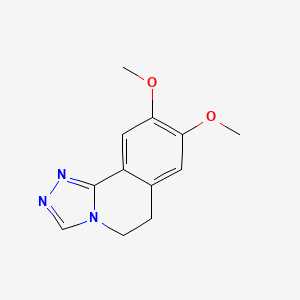
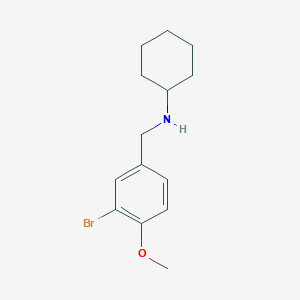

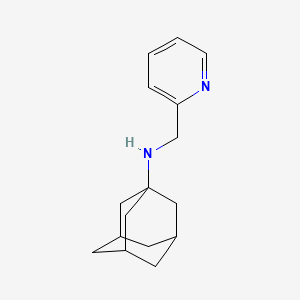
![N-[(5-bromo-2-methoxyphenyl)methyl]cycloheptanamine](/img/structure/B3051711.png)
